2-((5-(4-(2-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Description

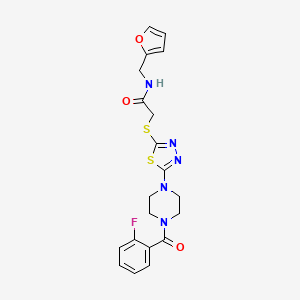

2-((5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide (CAS: 1207016-11-2) is a synthetic small molecule characterized by a 1,3,4-thiadiazole core functionalized with a piperazine moiety, a thioether linkage, and an acetamide group. Its molecular formula is C₂₀H₂₀FN₅O₃S₂, with a molecular weight of 461.5 g/mol . Key structural features include:

- 1,3,4-Thiadiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, known for enhancing metabolic stability and binding affinity in medicinal chemistry.

- 4-(2-Fluorobenzoyl)piperazine: The piperazine group is substituted with a 2-fluorobenzoyl moiety, likely influencing receptor interactions and pharmacokinetics.

- N-(Furan-2-ylmethyl)acetamide: A furan-derived substituent that may contribute to hydrogen bonding or π-π stacking in biological targets.

Properties

IUPAC Name |

2-[[5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O3S2/c21-16-6-2-1-5-15(16)18(28)25-7-9-26(10-8-25)19-23-24-20(31-19)30-13-17(27)22-12-14-4-3-11-29-14/h1-6,11H,7-10,12-13H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADJBOSAZDRQPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-(2-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide, also known by its PubChem CID 30865254, is a synthetic organic molecule with a complex structure that includes piperazine and thiadiazole moieties. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 423.5 g/mol. The structure features a piperazine ring, a thiadiazole unit, and a furan moiety, which may contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi. In vitro assays indicated that it possesses moderate to high antibacterial activity, comparable to established antibiotics such as ciprofloxacin and ketoconazole. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. In particular, it has shown efficacy against human breast cancer cells with IC50 values indicating effective inhibition of cell proliferation. For instance, studies reported that the compound significantly inhibited PARP1 activity, leading to increased apoptosis in cancer cells. This mechanism is crucial for the development of targeted therapies in oncology .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The piperazine and thiadiazole components facilitate binding to receptors or enzymes involved in cell signaling pathways. This interaction can modulate various biological processes, including apoptosis and cell cycle regulation .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including our compound. The results indicated that it exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Evaluation of Anticancer Activity

In another study focused on breast cancer treatment, the compound was tested alongside established chemotherapeutics. Results showed that it not only inhibited cancer cell growth but also enhanced the effects of other drugs through synergistic mechanisms. This finding highlights its potential role in combination therapy for more effective cancer treatment .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives

Notes:

- The target compound’s 2-fluorobenzoyl-piperazine group distinguishes it from analogs like 4g , which lacks the benzoyl moiety. This substitution may enhance binding to hydrophobic pockets in target proteins.

- Compared to ASN90 , which has a benzo[d][1,3]dioxol group, the target’s fluorobenzoyl group could alter metabolic stability due to reduced susceptibility to oxidative degradation.

Key Observations :

- The target compound’s piperazine-thiadiazole-acetamide scaffold aligns with kinase inhibitors (e.g., ) and apoptosis inducers (e.g., ). Its fluorobenzoyl group may mimic ATP-binding pockets in kinases.

- Akt inhibition by compounds 3 and 8 suggests that the thiadiazole-thioacetamide motif is critical for disrupting signaling pathways. The target’s furan-methyl group could further optimize selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing thiadiazole-acetamide derivatives, and how are they optimized for reproducibility?

- Methodology : Thiadiazole-acetamide derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing intermediates (e.g., 1,3,4-thiadiazole-2-thiol) react with chloroacetamide derivatives in the presence of potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like DMF or ethanol . Optimization includes controlling stoichiometry (1:1 molar ratio of reactants), reaction time (6–12 hours), and temperature (60–80°C). Purification is achieved via recrystallization using ethanol or column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR verify substituent integration and electronic environments (e.g., furan methyl protons at δ 4.3–4.5 ppm, fluorobenzoyl carbonyl at ~168 ppm) .

- X-ray crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C–S bonds in thiadiazole at ~1.72 Å) and dihedral angles between aromatic rings, confirming spatial arrangement .

- Elemental analysis : Validates purity (e.g., ≤0.4% deviation from calculated C/H/N values) .

Q. What are the primary biological targets or mechanisms associated with this compound in preclinical studies?

- Methodology : Thiadiazole derivatives often exhibit antimicrobial, anticancer, or anti-inflammatory activity. For example:

- Antimicrobial assays : MIC (minimum inhibitory concentration) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) in Mueller-Hinton broth .

- Enzyme inhibition : COX-1/2 inhibition assays using fluorogenic substrates to measure IC₅₀ values .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess viability reduction .

Advanced Research Questions

Q. How can computational methods resolve contradictions in SAR (Structure-Activity Relationship) data for fluorobenzoyl-piperazine derivatives?

- Methodology :

- Molecular docking : Compare binding poses of the compound with target proteins (e.g., COX-2, DNA gyrase) to identify critical interactions (e.g., hydrogen bonds with fluorobenzoyl groups) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .

- QSAR models : Use Hammett constants or DFT-calculated descriptors (e.g., HOMO/LUMO energies) to correlate electronic effects with bioactivity .

Q. What strategies mitigate side reactions during the synthesis of the 1,3,4-thiadiazole core?

- Methodology :

- Reaction monitoring : TLC or HPLC tracks intermediates to prevent over-alkylation or oxidation .

- Protecting groups : Temporarily shield reactive sites (e.g., furan methyl via silylation) during piperazine coupling .

- Catalyst screening : Test bases (e.g., K₂CO₃ vs. Et₃N) to minimize byproducts like disulfides or thioethers .

Q. How do solvent polarity and substituent electronic effects influence the compound’s stability in biological assays?

- Methodology :

- Solvent stability : Incubate the compound in PBS, DMSO, or serum at 37°C for 24–72 hours, analyzing degradation via LC-MS .

- Electron-withdrawing groups : Fluorine atoms on benzoyl enhance metabolic stability by reducing CYP450-mediated oxidation .

- Hammett analysis : Correlate σ values of substituents (e.g., -F, -OCH₃) with hydrolysis rates in simulated gastric fluid .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

- Methodology :

- Validation assays : Repeat enzyme inhibition/cytotoxicity tests under standardized conditions (pH 7.4, 37°C) .

- Protonation state adjustment : Re-dock the compound considering physiological pH effects on ionizable groups (e.g., piperazine N-H) .

- Membrane permeability : Measure logP values (e.g., ~3.2 via shake-flask method) to assess bioavailability gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.